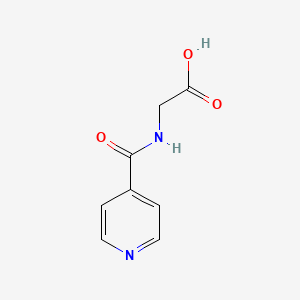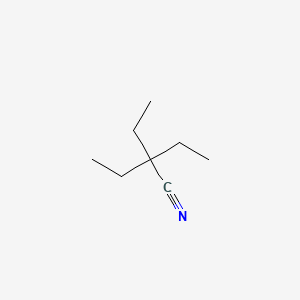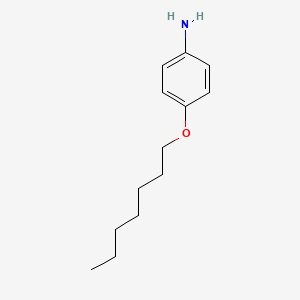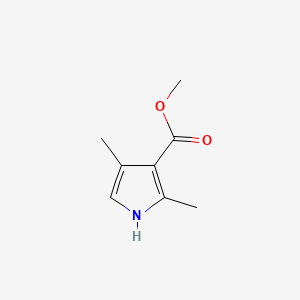
Isonicotinylglycine
描述
Isonicotinylglycine is not directly mentioned in the provided papers; however, the related compound isonicotinyl hydrazide, also known as isoniazid, is referenced. Isoniazid is a well-known antibiotic used primarily for the treatment of tuberculosis. It appears to have an inhibitory effect on certain biochemical pathways in plants, as indicated by the inhibition of the conversion of glycine to serine in spinach leaf mitochondria . Additionally, isoniazid has been shown to affect the incorporation of carbon-14 from labeled carbon dioxide into the amino acids glycine and serine during photosynthesis . These studies suggest that isonicotinyl derivatives, like isonicotinylglycine, could potentially have biochemical significance in various biological systems.
Synthesis Analysis
The synthesis of related glycine derivatives has been explored in the literature. For instance, C-allylglycyl amides, which are structurally related to isonicotinylglycine, can be synthesized via a diastereoselective aza-Claisen rearrangement using an auxiliary derived from (S)-proline . Additionally, a palladium(II)-catalyzed one-pot enantioselective synthesis method has been developed for the creation of arylglycine derivatives from ethyl glyoxylate, p-toluenesulfonyl isocyanate, and arylboronic acids . These methods could potentially be adapted for the synthesis of isonicotinylglycine by incorporating the isonicotinyl moiety into the glycine backbone.
Molecular Structure Analysis
While the molecular structure of isonicotinylglycine is not directly discussed, the structure of isonicotinyl hydrazide and its interaction with biological molecules can provide insights. The molecular interactions of isonicotinyl hydrazide with enzymes involved in the conversion of glycine to serine suggest that the isonicotinyl group can interact competitively with certain enzymes . The structure of isonicotinylglycine would likely include the isonicotinyl group attached to the glycine amino acid, which could influence its reactivity and interaction with biological molecules.
Chemical Reactions Analysis
The chemical reactions involving isonicotinyl derivatives, such as isonicotinyl hydrazide, show that these compounds can act as inhibitors in biochemical pathways. Isonicotinyl hydrazide competitively inhibits the glycine-bicarbonate exchange and noncompetitively inhibits serine hydroxymethyltransferase . These reactions are crucial for the conversion of glycine to serine, a key process in plant metabolism. The chemical reactivity of isonicotinylglycine would likely be influenced by the presence of the isonicotinyl group, which could confer similar inhibitory properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of isonicotinylglycine are not directly reported in the provided papers. However, the properties of isonicotinyl hydrazide and related glycine derivatives can offer some clues. Isonicotinyl hydrazide's ability to inhibit transaminases suggests that it can interact with enzymes and potentially alter their function . The synthesis of optically active glycine derivatives indicates that the stereochemistry of the substituents on the glycine molecule can significantly affect the yield and selectivity of reactions . The physical properties such as solubility, melting point, and stability of isonicotinylglycine would be influenced by the isonicotinyl group and the overall molecular structure.
科学研究应用
Fluorometric Analysis
Isonicotinylglycine is a metabolite of isoniazid, and research has developed methods for its detection in human urine. These methods use high-performance liquid chromatography with fluorometry, offering a sensitive way to monitor isoniazid and its metabolites, including isonicotinylglycine (Kohno et al., 1991). This approach is crucial for drug monitoring and understanding patient compliance.
Metabolite Monitoring
The presence of isonicotinylglycine in urine can be used to monitor the ingestion of isoniazid. This is especially significant for monitoring tuberculosis patients, ensuring adherence to medication regimens. The method's high sensitivity allows for reliable detection up to 24 hours after ingestion of isoniazid (Ellard & Greenfield, 1977).
Biochemical Analysis
Detailed studies have been conducted on the metabolic processes of isoniazid conversion, identifying isonicotinylglycine as a key metabolite. This research has implications for understanding the pharmacokinetics of drug metabolism in humans (Ellard, Gammon, & Wallace, 1972).
Pharmacokinetics Study
Isonicotinylglycine's role in the pharmacokinetics of isoniazid metabolism has been extensively studied. This includes observing the metabolic pathways and excretion rates of isonicotinylglycine, providing insights into individual variations in drug metabolism (Ellard & Gammon, 1976).
Scientific Research Applications of Isonicotinylglycine
Fluorometric Determination in Urine
The determination of isoniazid and its metabolites, including isonicotinylglycine, in human urine has been developed using high-performance liquid chromatography with fluorometry. This method is critical for monitoring medication adherence in tuberculosis patients (Kohno et al., 1991), (Kubo et al., 1990).
Monitoring Anti-tuberculosis Drug Ingestion
Simple, non-invasive methods for monitoring the ingestion of anti-tuberculosis drugs such as isoniazid have been researched. This involves detecting metabolites like isonicotinic acid and isonicotinylglycine in urine samples (Sirgel et al., 2006).
Photorespiratory Nitrogen Cycle in Plants
Inhibitor and 15N studies have used compounds like isonicotinyl hydrazide to block the conversion of glycine to serine, thereby investigating the photorespiratory nitrogen cycle in plants. This research is essential for understanding plant biochemistry (Berger & Fock, 2004).
未来方向
There is a paper that discusses the therapeutic effects of Shaofuzhuyu Decoction in Endometriosis of Cold Coagulation and Blood Stasis (ECB) rats . The Min group could independently return Hippuric acid (HMDB0000714) and Isonicotinylglycine (HMDB0041912), which were associated with 20 ECB-related protein targets and distributed in 55 biological pathways .
属性
IUPAC Name |
2-(pyridine-4-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCLSDCBERVTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942194 | |
| Record name | N-(Pyridine-4-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinylglycine | |
CAS RN |
2015-20-5 | |
| Record name | Isonicotinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isonicotinuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Pyridine-4-carbonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-4-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isonicotinylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041912 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















